3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide
Overview
Description
3-Methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide is a complex organic compound belonging to the class of cyclopenta[c]pyridine derivatives. This compound features a cyclopentane ring fused to a pyridine ring, with a methyl group at the 3-position, a propyl group at the nitrogen atom of the pyridine ring, and a carboximidamide group at the 4-position. Its intricate structure makes it a subject of interest in various scientific research fields.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Research has shown that cyclopenta[c]pyridine derivatives exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties. These compounds can interact with multiple biological targets, making them potential candidates for drug development.
Medicine: Due to its biological activity, 3-Methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide may be explored for therapeutic applications. Its potential use in treating diseases such as cancer, inflammation, and viral infections is an area of ongoing research.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide typically involves multistep organic reactions. One common approach is the cyclocondensation of appropriate precursors, such as 2,5-diketones or their derivatives, with propanedinitrile under specific conditions. The reaction may require the use of strong bases like sodium ethoxide or sodium methoxide as catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted cyclopenta[c]pyridine derivatives.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in the substituents and functional groups.
Indole derivatives: While structurally different, indole derivatives also exhibit biological activities and can serve as analogs for comparison.
Uniqueness: 3-Methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide stands out due to its specific combination of substituents and functional groups, which contribute to its unique reactivity and biological properties.
Properties
IUPAC Name |
3-methyl-N'-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-3-7-15-13(14)12-9(2)16-8-10-5-4-6-11(10)12/h8H,3-7H2,1-2H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTANBQXADKLMBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=C2CCCC2=CN=C1C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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